Bis(4-bromophenyl) ether
Overview
Description
Bis(4-bromophenyl) ether, also known as 4,4’-dibromodiphenyl ether, is an organic compound with the molecular formula C12H8Br2O. It is characterized by the presence of two bromine atoms attached to the phenyl rings and an ether linkage between the phenyl groups. This compound is commonly used in various chemical processes and has applications in multiple fields, including as a flame retardant in plastics and textiles .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), are used as flame retardants and can interact with various biological systems .
Mode of Action
Ethers, in general, can undergo cleavage of the c–o bond when exposed to strong acids . This can lead to various reactions, including S N 2, S N 1, or E1 reaction mechanisms .
Biochemical Pathways
Bis(4-bromophenyl) ether may affect several biochemical pathways. Certain strains of bacteria are known to degrade low brominated congeners of PBDEs aerobically . This suggests that this compound could potentially be metabolized in a similar manner.
Pharmacokinetics
It’s known that the compound has a molecular weight of 32800 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that when heated to decomposition, it emits toxic fumes of bromide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that PBDEs, including this compound, are extremely persistent in the environment, posing serious environmental risks . Furthermore, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Bis(4-bromophenyl) ether plays a role in biochemical reactions primarily due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can induce or inhibit these enzymes, affecting the metabolism of other substances. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways, particularly those involving the thyroid hormone receptor, leading to altered gene expression and cellular metabolism. Studies have shown that exposure to this compound can result in oxidative stress, apoptosis, and changes in cell proliferation rates. These effects are particularly pronounced in liver and thyroid cells, where the compound can interfere with normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various downstream signaling pathways. This binding can result in the induction of cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics. Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, affecting neurotransmitter levels and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, but at higher doses, it can cause significant toxic effects. These include liver damage, thyroid dysfunction, and neurobehavioral alterations. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes. High doses of this compound can also result in reproductive toxicity and developmental abnormalities .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, affecting its distribution to different tissues. The compound can also interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), influencing its uptake and accumulation in specific cells. These interactions play a crucial role in determining the localization and bioavailability of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications. In mitochondria, this compound can affect mitochondrial function, leading to changes in energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) ether can be synthesized through the bromination of diphenyl ether. One common method involves the use of 1,2-dichloroethane as the solvent and a brominating agent such as bromine or N-bromosuccinimide. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or column chromatography to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted diphenyl ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of brominated phenols or quinones.
Reduction Products: Reduction typically results in the formation of brominated diphenyl ethers with fewer bromine atoms
Scientific Research Applications
Bis(4-bromophenyl) ether has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Comparison with Similar Compounds
4-Bromodiphenyl ether: Similar in structure but with only one bromine atom.
4,4’-Dibromobiphenyl: Contains two bromine atoms but lacks the ether linkage.
4-Chlorodiphenyl ether: Similar structure with chlorine atoms instead of bromine.
Uniqueness: Bis(4-bromophenyl) ether is unique due to its specific combination of bromine atoms and ether linkage, which imparts distinct chemical properties. Its high bromine content makes it particularly effective as a flame retardant, and its reactivity allows for diverse chemical transformations .
Properties
IUPAC Name |
1-bromo-4-(4-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIAFUBXXPJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024015 | |
Record name | 4,4'-Dibromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-47-7 | |
Record name | BDE 15 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-bromophenyl) ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9487 | |
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Record name | Bis(4-bromophenyl) ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1787 | |
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Record name | Benzene, 1,1'-oxybis[4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dibromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.447 | |
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Record name | 4,4'-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4N55HE2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(4-bromophenyl) ether a valuable starting material for synthesizing polymers?
A1: this compound serves as a crucial monomer in various polymerization reactions. Its structure, featuring two reactive bromine atoms, enables it to participate in palladium-catalyzed aryl amination reactions, also known as Hartwig-Buchwald polycondensation reactions [, ]. This reaction allows for the formation of a new carbon-nitrogen bond by coupling this compound with aromatic diamines, ultimately leading to the creation of poly(amine ether)s (PAEs).
Q2: Can you elaborate on the properties of the polymers synthesized using this compound?
A2: Poly(amine ether)s, synthesized using this compound as a starting material, demonstrate desirable properties for high-performance applications []. These include:
Q3: Are there any specific examples of how the structure of polymers derived from this compound influences their properties?
A3: Research indicates that incorporating alkyl and aryl ether groups into the polymer backbone alongside the this compound unit significantly impacts the material's electrochromic properties []. For example, poly(triphenylamine alkyl ether) demonstrates a color change from colorless to light blue and red upon oxidation, while poly(triphenylamine aryl ether) exhibits a shift from colorless to light blue when oxidized. This difference highlights the role of structural modifications in tuning the optical properties of the resulting polymers.
Q4: Besides polymers, are there other applications of this compound in materials science?
A4: this compound serves as a precursor for synthesizing a novel bisphosphonic acid, 4-(4'-phosphonophenoxy)phenyl phosphonic acid []. This acid acts as a building block for creating metal bisphosphonates with various metals like Manganese, Iron, Cobalt, Nickel, Copper, and Zinc. These metal-organic frameworks demonstrate potential in diverse applications, including catalysis, gas storage, and sensing.
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